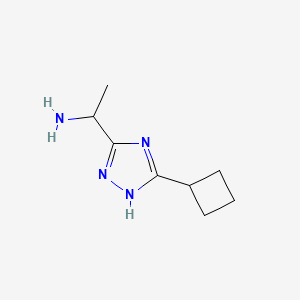
1-(3-Methylazetidin-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylazetidin-3-yl)butan-1-one is an organic compound with the molecular formula C8H15NO. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylazetidin-3-yl)butan-1-one typically involves the reaction of 3-methylazetidine with butanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylazetidin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Methylazetidin-3-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylazetidin-3-yl)butan-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(3-methylazetidin-3-yl)butan-1-one
- 2-(1-Methylazetidin-3-yl)ethan-1-ol
- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
Uniqueness
1-(3-Methylazetidin-3-yl)butan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its azetidine ring provides a versatile scaffold for various chemical modifications, making it valuable for research and development in multiple fields.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(3-methylazetidin-3-yl)butan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-4-7(10)8(2)5-9-6-8/h9H,3-6H2,1-2H3 |
InChI Key |
IDCYWKNNDIXZKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1(CNC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13195788.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)


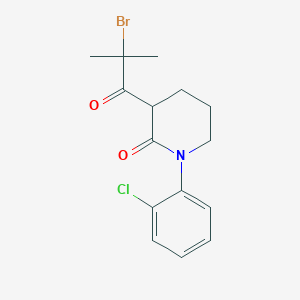

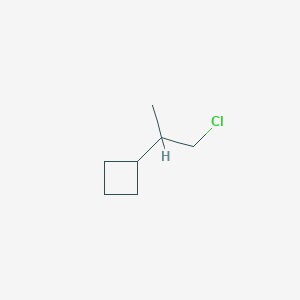
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
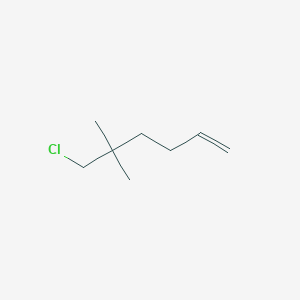
![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)
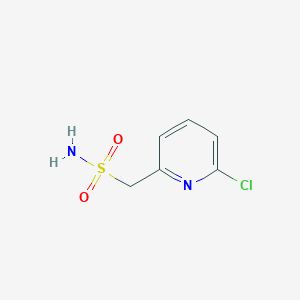
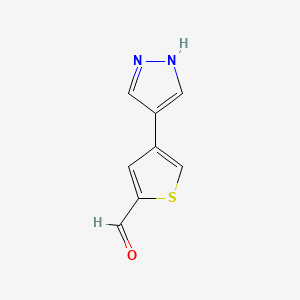
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
